

# Technical Guide: Physicochemical Properties of 2'-(Trifluoromethyl)acetophenone

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## Compound of Interest

Compound Name: 2'-(Trifluoromethyl)acetophenone

Cat. No.: B103096

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2'-(Trifluoromethyl)acetophenone** (CAS No. 17408-14-9), with a specific focus on its solubility characteristics. This document is intended to serve as a valuable resource for professionals in research and drug development by consolidating critical data, outlining relevant experimental protocols, and illustrating key analytical workflows.

## Compound Profile

**2'-(Trifluoromethyl)acetophenone** is an aromatic ketone characterized by an acetophenone structure with a trifluoromethyl group at the ortho-position of the phenyl ring. This substitution significantly influences its electronic properties and, consequently, its physical and chemical behavior, including its solubility and lipophilicity, which are critical parameters in medicinal chemistry and material science.

## Chemical Structure and Identifiers

- IUPAC Name: 1-[2-(trifluoromethyl)phenyl]ethanone
- Synonyms: o-Trifluoromethylacetophenone, 2-Acetylbenzotrifluoride
- CAS Number: 17408-14-9[1]
- Molecular Formula: C<sub>9</sub>H<sub>7</sub>F<sub>3</sub>O[1][2]

- Molecular Weight: 188.15 g/mol [\[2\]](#)

## Physical and Chemical Properties

The following table summarizes the key quantitative physicochemical properties of **2'-(Trifluoromethyl)acetophenone**. It is important to note that the solubility and partition coefficient values are computationally predicted and experimental verification is recommended.

Property	Value	Source
Appearance	Clear, colorless to very slightly yellow liquid	<a href="#">[3]</a>
Melting Point	15-17 °C	<a href="#">[3]</a>
Boiling Point	163 °C (at 1013 hPa)	<a href="#">[3]</a>
Density	1.255 g/mL (at 25 °C)	<a href="#">[4]</a>
Refractive Index	n <sub>20/D</sub> 1.4584	<a href="#">[4]</a>
Flash Point	84 °C (183.2 °F) - Closed Cup	<a href="#">[4]</a>
Water Solubility (log <sub>10</sub> S)	-3.24 (Predicted, Crippen Method)	<a href="#">[5]</a>
Octanol-Water Partition Coeff. (logP)	2.908 (Predicted, Crippen Method)	<a href="#">[5]</a>
2.5 (Predicted, XLogP3-AA)	<a href="#">[6]</a>	
Storage Temperature	2-8 °C	<a href="#">[4]</a>

Note: The predicted Log<sub>10</sub>S of -3.24 corresponds to a molar solubility of approximately  $5.75 \times 10^{-4}$  mol/L, or about 108.2 mg/L.

## Solubility Profile

Quantitative experimental data for the solubility of **2'-(Trifluoromethyl)acetophenone** in a range of organic solvents is not readily available in the public domain. Based on its chemical structure—a polar ketone functional group and a largely nonpolar trifluoromethylphenyl ring—it

is expected to be miscible with common organic solvents such as alcohols, ethers, ketones (e.g., acetone), and chlorinated solvents. Its predicted low water solubility and high logP value indicate that it is a lipophilic compound, preferring non-aqueous environments.[\[5\]](#)[\[6\]](#)

## Standard Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of water solubility and the octanol-water partition coefficient, which are crucial for verifying the predicted values and for regulatory submissions.

### Water Solubility Determination (OECD Guideline 105)

The OECD Test Guideline 105 describes two primary methods for determining water solubility: the Column Elution Method and the Flask Method.[\[4\]](#)[\[6\]](#)[\[7\]](#) Given the expected solubility is above  $10^{-2}$  g/L, the Flask Method is the more appropriate choice.

**Principle:** The "shake-flask" method involves equilibrating the test substance with water at a constant temperature and then measuring the concentration of the substance in the aqueous phase.[\[1\]](#)[\[2\]](#)[\[8\]](#)

**Detailed Methodology (Flask Method):**

- **Preliminary Test:** A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This involves adding increasing amounts of the substance to a fixed volume of water and observing dissolution.[\[1\]](#)
- **Apparatus:** Use glass vessels with stoppers (e.g., flasks or centrifuge tubes), a constant temperature shaker or magnetic stirrer, a centrifuge (if needed), and an appropriate analytical instrument (e.g., HPLC-UV, GC-MS) for concentration measurement.
- **Procedure:**
  - a. An amount of the test substance in excess of its expected solubility is added to each of at least three separate vessels containing a known volume of water (typically deionized or distilled).
  - b. The vessels are sealed and agitated in a constant temperature bath (e.g.,  $20 \pm 0.5$  °C) for a sufficient duration to reach equilibrium. A minimum of 24 hours is typical, but equilibration may take longer.[\[1\]](#)
  - c. After equilibration, the vessels are allowed to stand to let solids settle. If necessary, centrifugation at the test temperature is performed to separate the undissolved substance.[\[9\]](#)
  - d. A sample of the clear, saturated aqueous

supernatant is carefully withdrawn from each vessel. e. The concentration of **2'-  
(Trifluoromethyl)acetophenone** in each aqueous sample is determined using a validated analytical method.

- Data Analysis: The water solubility is reported as the average of at least three concordant measurements. Results are typically expressed in g/L or mg/L.

## Octanol-Water Partition Coefficient (logP) Determination

The octanol-water partition coefficient ( $P_{o/w}$  or  $K_{ow}$ ) is a measure of a chemical's lipophilicity. It is determined using methods described in OECD Guidelines 107 (Shake Flask Method), 117 (HPLC Method), or 123 (Slow-Stirring Method).<sup>[5]</sup>

Principle (OECD 107 - Shake Flask Method): This method directly measures the equilibrium concentration of the test substance in both n-octanol and water after they have been in contact. <sup>[9][10]</sup> It is suitable for substances with an expected logP in the range of -2 to 4.<sup>[10]</sup>

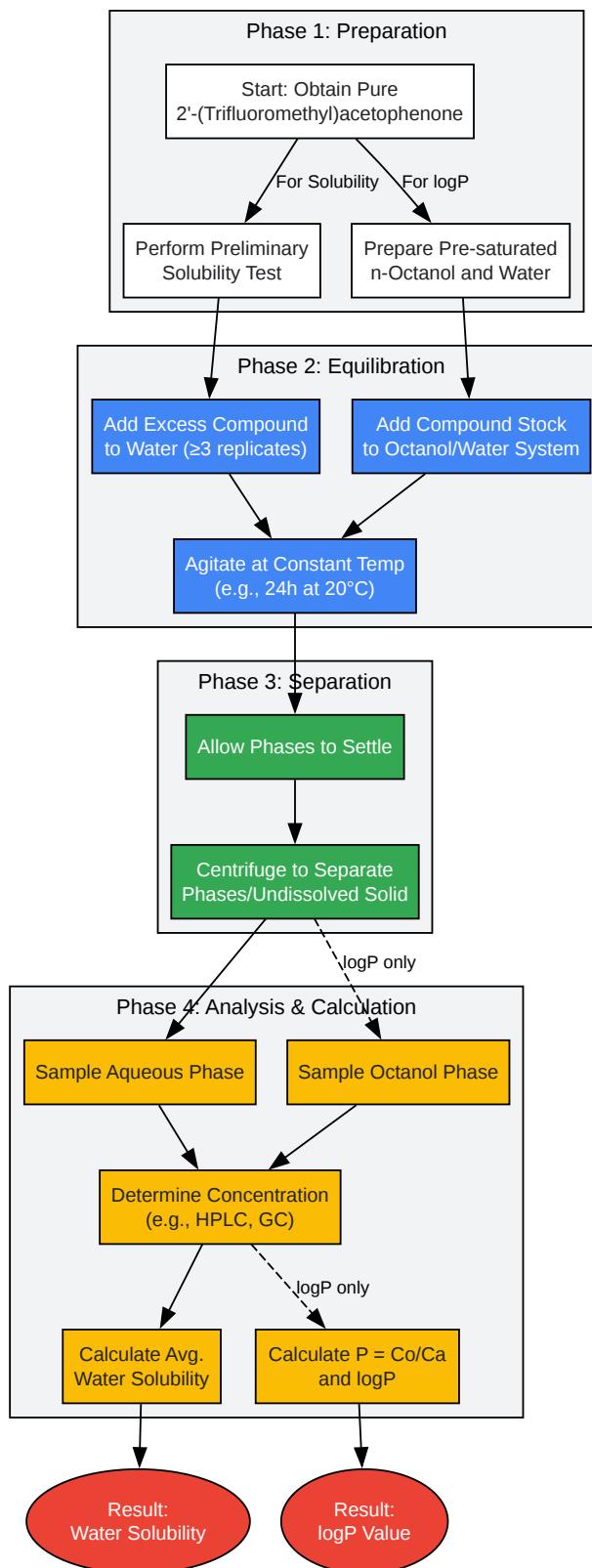
Detailed Methodology (Shake Flask Method):

- Preparation: Both n-octanol and water must be mutually saturated before use. This is achieved by shaking the two solvents together for 24 hours and then allowing them to separate.
- Apparatus: Use glass centrifuge tubes with stoppers, a mechanical shaker, a centrifuge, and an analytical instrument for concentration determination.
- Procedure: a. A small amount of the test substance is dissolved in either water or n-octanol. b. A known volume of this stock solution is added to a centrifuge tube containing known volumes of both pre-saturated n-octanol and pre-saturated water. The starting concentration in either phase should not exceed 0.01 mol/L.<sup>[9]</sup> c. The tube is sealed and vigorously shaken at a constant temperature until equilibrium is achieved (e.g., for 5-10 minutes, followed by a rest period). d. The mixture is then centrifuged to ensure complete separation of the two phases. e. The concentration of the test substance in both the aqueous and the n-octanol phases is determined by a suitable analytical method.
- Data Analysis: a. The partition coefficient ( $P_{o/w}$ ) is calculated as the ratio of the concentration in the n-octanol phase ( $C_o$ ) to the concentration in the aqueous phase ( $C_a$ ):  $P_{o/w} = C_o / C_a$ .

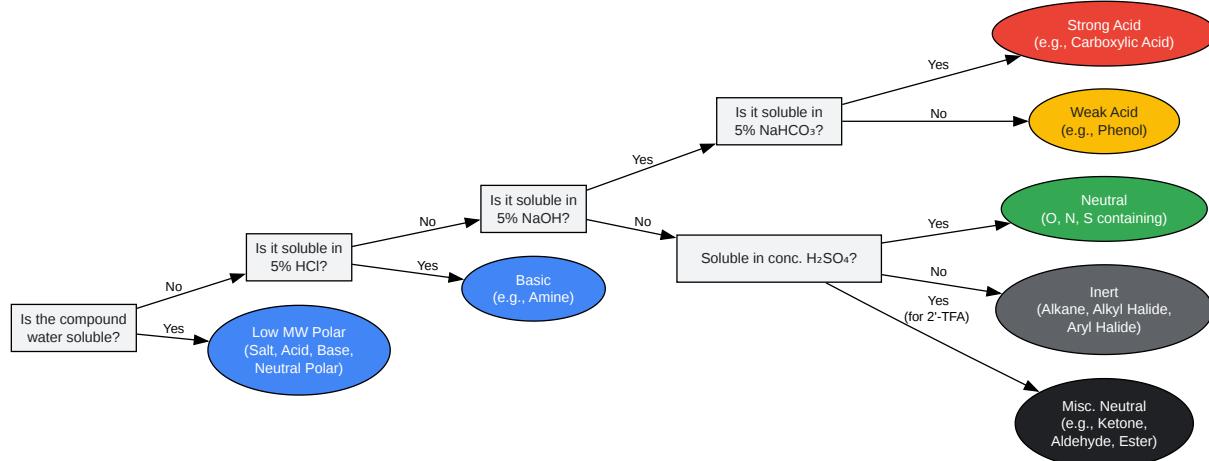
b. The final value is expressed as its base-10 logarithm (logP). The experiment should be repeated with varying solvent volume ratios to ensure the value is consistent.

## Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

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Caption: Workflow for Solubility and logP Determination.

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Caption: Qualitative Solubility Classification Scheme.

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## References

- 1. [downloads.regulations.gov](http://downloads.regulations.gov) [downloads.regulations.gov]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [[protocols.io](http://protocols.io)]
- 3. [assets.publishing.service.gov.uk](http://assets.publishing.service.gov.uk) [assets.publishing.service.gov.uk]

- 4. oecd.org [oecd.org]
- 5. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 7. oecd.org [oecd.org]
- 8. enamine.net [enamine.net]
- 9. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 10. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
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